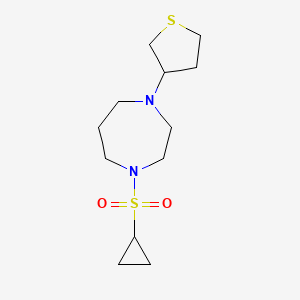

1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane

CAS No.: 2320179-03-9

Cat. No.: VC5172090

Molecular Formula: C12H22N2O2S2

Molecular Weight: 290.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320179-03-9 |

|---|---|

| Molecular Formula | C12H22N2O2S2 |

| Molecular Weight | 290.44 |

| IUPAC Name | 1-cyclopropylsulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

| Standard InChI | InChI=1S/C12H22N2O2S2/c15-18(16,12-2-3-12)14-6-1-5-13(7-8-14)11-4-9-17-10-11/h11-12H,1-10H2 |

| Standard InChI Key | QZVCOZYKLOFKNQ-UHFFFAOYSA-N |

| SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)C3CCSC3 |

Introduction

Synthesis

The synthesis of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step reactions starting from commercially available precursors. Below is a generalized synthetic pathway:

Step-by-Step Synthesis:

-

Preparation of Cyclopropanesulfonyl Chloride:

-

Cyclopropanesulfonic acid is reacted with thionyl chloride to yield cyclopropanesulfonyl chloride.

-

-

Formation of Diazepane Core:

-

A 1,4-diazepane scaffold is synthesized through cyclization reactions involving primary amines and alkylating agents.

-

-

Coupling Reaction:

-

The cyclopropanesulfonyl chloride is coupled with the diazepane core under basic conditions to introduce the sulfonamide functionality.

-

-

Introduction of Thiolan Moiety:

-

The thiolan group is added via nucleophilic substitution or reductive amination using thiol-based reagents.

-

This synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Characterization Techniques

To confirm the structure and purity of 1-(Cyclopropanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane, the following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR):

-

Proton (H) and Carbon (C) NMR provide detailed insights into the compound's molecular framework.

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight and confirm the presence of specific functional groups.

-

-

Infrared Spectroscopy (IR):

-

Identifies characteristic bonds such as sulfone () stretching vibrations.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Ensures compound purity by separating impurities from the desired product.

-

Potential Applications

The structural features of this compound suggest several promising applications:

Medicinal Chemistry

The sulfonamide group is known for its pharmacological relevance, particularly in enzyme inhibition and receptor binding studies. The incorporation of sulfur-containing heterocycles like thiolan further enhances its potential as a bioactive molecule.

Synthetic Chemistry

The diazepane ring system serves as a versatile scaffold for designing novel compounds with diverse functionalities. This makes it valuable in creating derivatives for drug discovery programs.

Research Outlook

Future research on this compound could focus on:

-

Exploring its biological activity through in vitro and in vivo assays.

-

Investigating structure-activity relationships (SAR) to optimize its pharmacological profile.

-

Developing derivatives with improved solubility or target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume